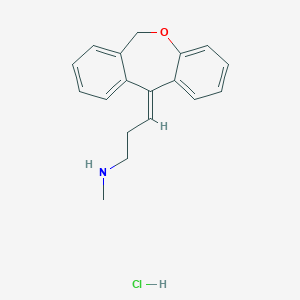

Nordoxepin hydrochloride

Description

Properties

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPPEZGJRSOKRE-QFHYWFJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196369 | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4504-96-5, 2887-91-4 | |

| Record name | 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nordoxepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant (TCA) doxepin (B10761459), plays a significant role in the therapeutic effects of its parent compound. This technical guide provides a comprehensive overview of the mechanism of action of nordoxepin hydrochloride, focusing on its interaction with monoamine transporters and various neurotransmitter receptors. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and presents signaling pathways and pharmacological relationships through detailed visualizations. While comprehensive quantitative data for nordoxepin remains somewhat limited in the public domain, this guide consolidates the current understanding of its pharmacological profile, highlighting its role as a potent norepinephrine (B1679862) reuptake inhibitor with a distinct receptor interaction profile compared to doxepin.

Introduction

Nordoxepin, also known as desmethyldoxepin, is formed in the liver through the N-demethylation of doxepin, a process primarily mediated by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[1] Unlike doxepin, which is a tertiary amine TCA, nordoxepin is a secondary amine, a structural difference that significantly influences its pharmacological properties.[1][2] Generally, secondary amine TCAs exhibit greater selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT).[1][2] This guide will delve into the specifics of nordoxepin's mechanism of action, providing available quantitative data, experimental context, and visual representations of the underlying biological processes.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The principal antidepressant effect of nordoxepin is attributed to its ability to block the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft. By inhibiting NET and SERT, nordoxepin increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Quantitative Data: Transporter Binding Affinity and Potency

Table 1: Comparative Monoamine Transporter Inhibition

| Compound | Target | Ki (nM) | IC50 (nM) | Species/Assay | Reference |

| Nordoxepin | NET | Data Not Available | Data Not Available | Data Not Available | |

| SERT | Data Not Available | Data Not Available | Data Not Available | ||

| Doxepin | NET | 13 | 4.7 | Human cloned | [PDSP Ki Database] |

| SERT | 67 | 35 | Human cloned | [PDSP Ki Database] |

Note: The lack of specific quantitative data for nordoxepin in publicly accessible databases is a significant limitation. The data for doxepin is provided for comparative context.

Experimental Protocols for Determining Transporter Inhibition

The binding affinities and inhibitory potencies of compounds like nordoxepin are typically determined through in vitro assays using brain tissue homogenates or cell lines expressing the specific transporters.

These assays measure the affinity of a drug for a specific receptor or transporter by competing with a radioactively labeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Ki) of nordoxepin for NET and SERT.

-

Methodology:

-

Preparation of Membranes: Membranes are prepared from brain regions rich in the target transporter (e.g., hypothalamus for NET, brainstem for SERT) or from cells recombinantly expressing the human transporters.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of nordoxepin.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of nordoxepin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

These functional assays measure the ability of a drug to inhibit the uptake of a radioactively labeled neurotransmitter into isolated nerve terminals (synaptosomes).

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of nordoxepin for norepinephrine and serotonin uptake.

-

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cortex or hypothalamus for norepinephrine, whole brain minus cerebellum for serotonin) by homogenization and differential centrifugation.

-

Incubation: Synaptosomes are pre-incubated with various concentrations of nordoxepin.

-

Uptake Initiation: A radioactively labeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-serotonin) is added to initiate uptake.

-

Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

Signaling Pathways

The inhibition of norepinephrine and serotonin reuptake by nordoxepin leads to the activation of various downstream signaling cascades, which are believed to underlie its therapeutic effects. These pathways are complex and involve multiple second messengers and protein kinases that ultimately regulate gene expression and synaptic plasticity.

Off-Target Receptor Interactions

A key differentiator between nordoxepin and its parent compound, doxepin, is its reduced affinity for various other neurotransmitter receptors. This "cleaner" pharmacological profile generally translates to a more favorable side-effect profile.

Quantitative Data: Receptor Binding Affinities

As with the monoamine transporters, comprehensive quantitative binding data for nordoxepin at various receptors is sparse. However, qualitative and comparative data indicate that nordoxepin is significantly less potent than doxepin at histamine (B1213489) H1, muscarinic acetylcholine, and α1-adrenergic receptors.[1][2]

Table 2: Comparative Receptor Binding Affinities (Ki in nM)

| Receptor | Nordoxepin (Ki in nM) | Doxepin (Ki in nM) | Reference |

| Histamine H1 | Data Not Available | 0.21 | [PDSP Ki Database] |

| Muscarinic M1 | Data Not Available | 24 | [PDSP Ki Database] |

| α1-Adrenergic | Data Not Available | 12 | [PDSP Ki Database] |

Note: The absence of specific Ki values for nordoxepin is a notable gap in the publicly available data. The provided doxepin values illustrate the generally higher affinity of the parent compound for these receptors.

Experimental Workflow for Receptor Binding Assays

The experimental protocol for determining the binding affinity of nordoxepin at these "off-target" receptors is similar to the radioligand binding assay described for monoamine transporters, with the primary difference being the choice of tissue/cell line and radioligand.

Metabolism and Pharmacokinetics

Nordoxepin has a longer elimination half-life (approximately 31 hours) compared to doxepin (approximately 17 hours).[1] This extended half-life contributes to its sustained therapeutic effect. The metabolism of nordoxepin itself proceeds via hydroxylation, primarily by CYP2D6, followed by glucuronidation.[1]

Conclusion

This compound's primary mechanism of action is the inhibition of norepinephrine and serotonin reuptake, with a pronounced selectivity for the norepinephrine transporter. This activity leads to an increase in the synaptic availability of these neurotransmitters, which is thought to mediate its antidepressant effects. Compared to its parent compound, doxepin, nordoxepin exhibits a more favorable side-effect profile due to its reduced affinity for histaminic, muscarinic, and adrenergic receptors. While a comprehensive quantitative dataset for nordoxepin's binding profile is not fully available in the public domain, the existing evidence strongly supports its role as a key contributor to the therapeutic efficacy of doxepin. Further research to fully characterize the in vitro pharmacology of nordoxepin would be beneficial for a more complete understanding of its mechanism of action and for guiding future drug development efforts.

References

(E/Z)-stereoisomers of nordoxepin separation

An In-depth Technical Guide to the Separation of (E/Z)-Stereoisomers of Nordoxepin

Introduction

Nordoxepin, also known as N-desmethyldoxepin, is the major and pharmacologically active metabolite of the tricyclic antidepressant doxepin (B10761459).[1] Doxepin is administered as a mixture of (E)- and (Z)-geometric isomers, typically in an 85:15 ratio, respectively.[2][3] Following administration, doxepin undergoes metabolism to form nordoxepin, which also exists as (E) and (Z) stereoisomers.[1]

Due to stereoselective metabolism of doxepin by cytochrome P450 enzymes (primarily CYP2C19), the plasma levels of the (E)- and (Z)-stereoisomers of nordoxepin are found in an approximate 1:1 ratio.[1] The stereoisomers of drug molecules can exhibit significant differences in biological activity, potency, and toxicity.[2][4] Specifically, the (Z)-isomers of doxepin and nordoxepin are considered more therapeutically active than the corresponding (E)-isomers.[5] Therefore, the accurate separation, detection, and quantification of individual (E)- and (Z)-nordoxepin stereoisomers are critical for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and clinical drug monitoring.[6][7]

This technical guide provides a comprehensive overview of the analytical methodologies for the separation of (E/Z)-nordoxepin stereoisomers, with a focus on chromatographic techniques. It includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in the development and implementation of robust analytical methods.

Core Separation Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed for the stereoselective separation and quantification of nordoxepin isomers.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of doxepin and nordoxepin isomers due to its versatility, robustness, and efficiency. Both normal-phase and reversed-phase chromatography have been successfully applied.

Normal-phase HPLC, utilizing a polar stationary phase and a non-polar mobile phase, has proven effective for achieving baseline resolution of all four isomers of doxepin and nordoxepin.

Experimental Protocol 1: Simultaneous Determination in Serum

This method is designed for the quantitative, simultaneous determination of E-doxepin, Z-doxepin, E-nordoxepin, and Z-nordoxepin in serum.[8]

-

Chromatographic Column: Analytical silica (B1680970) column (3 µm particle size, 6 x 100 mm).[8]

-

Mobile Phase: A mixture of 0.025 M phosphate (B84403) buffer, acetonitrile, and n-nonylamine in a ratio of 80:20:1 (v/v/v).[8]

-

Flow Rate: Not specified, requires optimization.

-

Detection: UV Detector. Wavelength requires optimization based on the absorbance maxima of nordoxepin.

-

Internal Standard: Nortriptyline can be used as an internal standard.

Experimental Protocol 2: Stereoselective Measurement in Plasma or Urine

This method was developed for the stereoselective measurement of cis (Z) and trans (E) isomers of both doxepin and nordoxepin.

-

Chromatographic Column: Silica column.

-

Mobile Phase: A mixture of hexane, methanol (B129727), and nonylamine (B85610) in a ratio of 95:5:0.3 (v/v/v).

-

Sample Preparation: Liquid-liquid extraction using a mixture of n-pentane and isopropanol (B130326) (95:5, v/v).

-

Detection: UV Detector.

-

Internal Standard: Nortriptyline.

While normal-phase is common for this specific separation, methods for the parent compound doxepin often use reversed-phase HPLC, which is a widely applicable technique in pharmaceutical analysis. The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride provides a robust method that can be adapted.[2]

Experimental Protocol 3: USP Monograph-Based Method for Isomer Separation

This protocol is based on the USP assay for Doxepin Hydrochloride, which effectively separates the (E) and (Z) isomers.

-

Chromatographic Column: Purospher® STAR RP-8e (C8, USP L7) column (5 µm particle size, 125 x 4 mm). Alternative C8 columns like Luna® 5 µm C8(2) and Kinetex® 5 µm C8 have also been shown to meet system suitability requirements.[2]

-

Mobile Phase: A mixture of monobasic sodium phosphate buffer (27.6 g/L) and methanol in a 70:30 ratio, with the pH adjusted to 2.5 using phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50 °C.

-

Detection: UV Detector, wavelength set at 295 nm.

-

Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity and has been used for the stereoselective measurement of (E)- and (Z)-doxepin and their N-desmethyl (nordoxepin) metabolites.[6]

General Workflow for GC-MS Analysis

-

Extraction: Analytes are extracted from the biological matrix (e.g., plasma) using liquid-liquid extraction. Solvents such as n-pentane-isopropanol or hexane-based mixtures are common.[6]

-

Derivatization: To improve the chromatographic properties and volatility of the analytes, a derivatization step is often necessary.

-

GC Separation: A capillary column is used for the separation of the derivatized isomers.

-

MS Detection: Mass spectrometry provides sensitive detection and structural confirmation of the separated isomers.

Quantitative Data and Method Performance

The following tables summarize quantitative data from HPLC methods developed for doxepin isomers. This data is representative of the performance expected for nordoxepin separation methods.

Table 1: HPLC Chromatographic Parameters and Performance for Doxepin Isomer Separation

| Parameter | Method Based on USP Monograph | Alternative C8 Column Method 1[2] | Alternative C8 Column Method 2[2] |

|---|---|---|---|

| Column | Purospher® STAR RP-8e (125x4mm, 5µm) | Luna® 5 µm C8(2) (150x4.6mm) | Kinetex® 5 µm C8 (150x4.6mm) |

| Mobile Phase | 70:30 NaH2PO4 buffer (pH 2.5) : Methanol | Per USP Monograph | Per USP Monograph |

| Flow Rate | 1.0 mL/min | 1.32 mL/min | 1.32 mL/min |

| (E)-Isomer Retention Time | 22.55 min | Not Reported | Not Reported |

| (Z)-Isomer Retention Time | 25.74 min | Not Reported | Not Reported |

| Resolution (E/Z) | 1.84 | 2.84 | 3.78 |

| Tailing Factor (E-Isomer) | 0.96 - 1.32 | < 2.0 | < 2.0 |

| Tailing Factor (Z-Isomer) | Not Reported | < 2.0 | < 2.0 |

| RSD (%) of Peak Area | 1.47% (E), 1.44% (Z) | < 2.0% | < 2.0% |

Table 2: Method Validation Parameters for Doxepin Isomer Separation

| Parameter | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Linearity Range | 0.01 - 1.0 mg/mL | 0.01 - 1.0 mg/mL |

| Correlation Coefficient (R²) | 0.9999 | 0.9999 |

| Limit of Detection (LOD) | 0.011 mg/mL | 0.010 mg/mL |

| Limit of Quantitation (LOQ) | 0.033 mg/mL | 0.030 mg/mL |

Visualized Workflows and Pathways

Visual diagrams created using Graphviz provide a clear representation of experimental and biological processes.

HPLC Separation Workflow

The following diagram outlines a typical workflow for the separation and analysis of (E/Z)-nordoxepin stereoisomers from a biological sample using HPLC.

Caption: General workflow for HPLC-based separation of nordoxepin isomers.

Metabolic Pathway of Doxepin to Nordoxepin

This diagram illustrates the metabolic conversion of doxepin to its (E) and (Z) nordoxepin metabolites, highlighting the key enzymes involved.

Caption: Metabolic pathway of doxepin to (E/Z)-nordoxepin isomers.

Conclusion

The separation of (E)- and (Z)-nordoxepin stereoisomers is a critical analytical challenge in the development and clinical monitoring of doxepin. The inherent differences in the pharmacological activity between the isomers necessitate the use of stereoselective analytical methods.[5] High-Performance Liquid Chromatography, particularly using normal-phase silica columns or reversed-phase C8 columns, has demonstrated excellent capability in resolving these isomers.[2][8] The detailed protocols and performance data provided in this guide serve as a valuable resource for scientists to establish and validate robust and reliable methods for the accurate quantification of (E/Z)-nordoxepin, thereby supporting crucial pharmacokinetic and clinical investigations.

References

- 1. Nordoxepin - Wikipedia [en.wikipedia.org]

- 2. phenomenex.com [phenomenex.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cis- and trans-isomers of doxepin and desmethyldoxepin in the plasma of depressed patients treated with doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Nordoxepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), plays a crucial role in its therapeutic effects. This technical guide provides an in-depth overview of a documented synthetic route to nordoxepin hydrochloride and outlines key analytical techniques for its characterization. The synthesis involves a three-step process starting from doxepin hydrochloride, encompassing acylation, reduction, and salification. Characterization is primarily achieved through chromatographic and mass spectrometric methods. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, development, and analysis of nordoxepin and related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved from its parent compound, doxepin hydrochloride. A documented method involves a three-step chemical transformation: acylation of the secondary amine, followed by reductive cleavage of the resulting amide, and subsequent conversion to the hydrochloride salt.

Synthetic Pathway

The overall synthetic scheme is as follows:

-

Acylation: Doxepin hydrochloride is reacted with an acylating agent, such as 2,2,2-trichloroethyl chloroformate, in the presence of a base to form an intermediate carbamate (B1207046).

-

Reduction: The carbamate intermediate is then subjected to reduction, which cleaves the carbamate group to yield nordoxepin.

-

Salification: Finally, the free base of nordoxepin is treated with hydrochloric acid to produce the stable hydrochloride salt.

Experimental Protocol

The following protocol is based on a documented laboratory-scale synthesis.

Step 1: Acylation of Doxepin Hydrochloride

-

Dissolve doxepin hydrochloride in a suitable organic solvent such as dichloromethane (B109758) in a three-neck flask.

-

Cool the solution in an ice-water bath.

-

Add an organic base, for example, N,N-diisopropylethylamine, to the reaction mixture.

-

Slowly add 2,2,2-trichloroethyl chloroformate dropwise to the cooled solution.

-

Stir the reaction mixture in the ice-water bath for approximately 2 hours to allow for the completion of the acylation reaction.

Step 2: Reduction of the Intermediate

Note: The specific reducing agent and conditions for this step are not detailed in the readily available literature and would require further process development. A common method for such transformations involves the use of reducing agents like zinc dust in the presence of a weak acid.

Step 3: Salification to this compound

-

Dissolve the crude nordoxepin free base obtained from the reduction step in ethyl acetate.

-

Cool the solution in an ice-water bath.

-

Adjust the pH of the solution to 3 by the dropwise addition of a saturated solution of hydrogen chloride in ethyl acetate.

-

Allow the product to crystallize out of the solution.

-

Collect the white solid precipitate by suction filtration and dry under vacuum to yield this compound.

Quantitative Data for Synthesis

| Parameter | Value |

| Starting Material | Doxepin Hydrochloride |

| Key Reagents | 2,2,2-trichloroethyl chloroformate, N,N-diisopropylethylamine, HCl |

| Overall Yield | 44.4% - 51.6% |

| Purity (by HPLC) | 95.9% - 98.7% |

Characterization of this compound

The characterization of newly synthesized this compound is essential to confirm its identity, purity, and structural integrity. The primary methods employed are high-performance liquid chromatography (HPLC) and mass spectrometry (MS). While detailed spectroscopic data from ¹H NMR, ¹³C NMR, and IR analysis of the synthesized compound are not widely available in the public domain, this section outlines the principles and available data for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for separating it from related compounds.

Typical HPLC Parameters:

-

Column: A reversed-phase column, such as a C8 or C18, is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.

-

Detection: UV detection at a suitable wavelength is often used for quantification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of nordoxepin.

Key Mass Spectrometry Data:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nordoxepin (NDox) | 266.0 | 107.0 |

These mass transitions are characteristic of nordoxepin and are used for its selective detection in complex matrices.

Spectroscopic Analysis (NMR and IR)

-

¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Researchers undertaking the synthesis of this compound would need to perform these spectroscopic analyses and interpret the resulting data to fully characterize the compound.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Metabolic Pathway of Doxepin to Nordoxepin

Caption: Metabolic conversion of doxepin to nordoxepin.

Conclusion

This technical guide provides a summary of the synthesis and characterization of this compound based on available literature. The outlined synthetic protocol offers a viable route for obtaining this important active metabolite. While chromatographic and mass spectrometric data are available for its characterization, a comprehensive spectroscopic analysis with detailed NMR and IR data is not widely published and represents an area for further investigation by researchers in the field. The provided workflows and data tables serve as a foundational resource for professionals engaged in the chemistry and analysis of tricyclic antidepressants and their metabolites.

In Vitro Activity of Nordoxepin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), exhibits a distinct in vitro pharmacological profile. This technical guide provides a comprehensive overview of the in vitro activity of nordoxepin hydrochloride, focusing on its interactions with key molecular targets involved in neurotransmission. This document summarizes available quantitative data on its binding affinities and inhibitory concentrations, details relevant experimental protocols, and illustrates the associated signaling pathways and experimental workflows.

Introduction

Nordoxepin is formed in vivo through the N-demethylation of doxepin, a process primarily mediated by cytochrome P450 enzymes, particularly CYP2C19, with minor contributions from CYP1A2 and CYP2C9. While doxepin is a mixture of (E)- and (Z)-stereoisomers, nordoxepin exists in a roughly 1:1 ratio of its (E)- and (Z)-stereoisomers in plasma.[1] Like its parent compound, nordoxepin exerts its pharmacological effects through the modulation of various neurotransmitter systems. However, it displays a notably different selectivity profile. This guide focuses on the in vitro characterization of this compound's activity at clinically relevant central nervous system targets.

Quantitative Analysis of In Vitro Activity

The in vitro activity of this compound has been characterized through various binding and uptake inhibition assays. The following tables summarize the available quantitative data, including equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50).

Neurotransmitter Transporter Inhibition

Nordoxepin's primary mechanism of action is the inhibition of neurotransmitter reuptake at presynaptic terminals. It is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT).[1] Its activity at the dopamine (B1211576) transporter (DAT) is significantly weaker.

| Target | Parameter | Value (nM) | Species | Assay Type | Reference |

| Norepinephrine Transporter (NET) | Ki | 13 | Rat | Synaptosomal Uptake | [2] |

| Serotonin Transporter (SERT) | Ki | 200 | Rat | Synaptosomal Uptake | [2] |

| Dopamine Transporter (DAT) | Ki | 5,800 | Rat | Synaptosomal Uptake | [2] |

Receptor Binding Affinity

Nordoxepin also interacts with a variety of postsynaptic receptors, though generally with lower affinity than its parent compound, doxepin.[1] These interactions contribute to its overall pharmacological profile and side-effect profile.

| Target | Parameter | Value (nM) | Species | Assay Type | Reference |

| Histamine (B1213489) H1 Receptor | Kd | 2.1 | Human | Radioligand Binding | [3] |

| α1-Adrenergic Receptor | Kd | 110 | Human | Radioligand Binding | [3] |

| Muscarinic Acetylcholine Receptor | Kd | 130 | Human | Radioligand Binding | [3] |

Experimental Protocols

The data presented in this guide were generated using established in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Protocol:

-

Synaptosome Preparation: Fresh rat brain tissue (e.g., hypothalamus for norepinephrine, corpus striatum for dopamine, and whole brain minus cerebellum for serotonin) is homogenized in a sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Assay Conditions: Synaptosomes are pre-incubated with various concentrations of this compound in a buffer containing appropriate ions and energy sources.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) at a concentration close to its Km for the respective transporter.

-

Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response data. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.

Radioligand Binding Assay in Human Brain Tissue

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol:

-

Membrane Preparation: Post-mortem human brain tissue from specific regions known to express the target receptor (e.g., frontal cortex for α1-adrenergic and histamine H1 receptors, caudate nucleus for muscarinic receptors) is homogenized and centrifuged to prepare a crude membrane fraction.

-

Assay Conditions: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]pyrilamine for histamine H1 receptors, and [3H]quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of this compound.

-

Equilibrium Binding: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) for nordoxepin is then calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Signaling Pathways and Experimental Workflows

The in vitro activities of this compound can be visualized through signaling pathway diagrams and experimental workflow charts.

Signaling Pathway: Inhibition of Norepinephrine and Serotonin Reuptake

Nordoxepin's primary therapeutic effect is believed to stem from its ability to block the reuptake of norepinephrine and, to a lesser extent, serotonin into presynaptic neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Experimental Workflow: Neurotransmitter Uptake Assay

The following diagram illustrates the key steps involved in a typical in vitro neurotransmitter uptake inhibition assay.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general procedure for a competitive radioligand binding assay.

Conclusion

This compound demonstrates a distinct in vitro pharmacological profile characterized by potent inhibition of the norepinephrine transporter and moderate to weak interactions with the serotonin transporter and various postsynaptic receptors. This profile, which differs from its parent compound doxepin, underscores its primary role as a norepinephrine reuptake inhibitor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of nordoxepin and related compounds. Further investigation into the functional consequences of its receptor interactions and downstream signaling effects will continue to refine our understanding of its therapeutic potential.

References

In-Depth Technical Guide: Nordoxepin Hydrochloride Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), plays a significant role in its therapeutic effects. This document provides a comprehensive technical overview of the receptor binding profile of nordoxepin hydrochloride. A detailed summary of its binding affinities (Ki) for various neurotransmitter receptors and transporters is presented, highlighting its distinct pharmacological characteristics compared to its parent compound. This guide also outlines the standard experimental methodologies employed in determining these binding affinities and illustrates the key signaling pathways associated with its primary targets.

Introduction

Nordoxepin, also known as N-desmethyldoxepin, is a pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin.[1] Doxepin is metabolized in the liver, primarily by CYP2C19, to form nordoxepin.[1] While doxepin is a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio, plasma levels of the (E) and (Z)-stereoisomers of nordoxepin are found in an approximately 1:1 ratio due to stereoselective metabolism.[1]

Generally, demethylated metabolites of tertiary amine TCAs, such as nordoxepin, exhibit a different receptor binding profile than their parent compounds. They are often more potent as norepinephrine (B1679862) reuptake inhibitors and less potent as serotonin (B10506) reuptake inhibitors, antihistamines, and anticholinergics.[1][2] This altered profile can contribute significantly to the overall therapeutic and side-effect profile of the parent drug. This guide focuses on elucidating the specific receptor binding characteristics of this compound.

Quantitative Receptor Binding Profile of this compound

The following table summarizes the available quantitative data on the binding affinity of nordoxepin (desmethyldoxepin) for various receptors and transporters. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. For comparative purposes, the binding affinities of the parent compound, doxepin, are also included where available.

| Receptor/Transporter | Ligand | Species | Assay Source | Ki (nM) |

| Monoamine Transporters | ||||

| Norepinephrine Transporter (NET) | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 18 |

| Norepinephrine Transporter (NET) | Doxepin | Human | NIMH PDSP | 29.5 |

| Serotonin Transporter (SERT) | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 200 |

| Serotonin Transporter (SERT) | Doxepin | Human | NIMH PDSP | 67.8 |

| Dopamine Transporter (DAT) | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 5000 |

| Dopamine Transporter (DAT) | Doxepin | Human | NIMH PDSP | 8200 |

| Histamine (B1213489) Receptors | ||||

| Histamine H1 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 2.1 |

| Histamine H1 Receptor | Doxepin | Human | NIMH PDSP | 0.25 |

| Adrenergic Receptors | ||||

| Alpha-1A Adrenergic Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 23 |

| Alpha-1A Adrenergic Receptor | Doxepin | Human | NIMH PDSP | 12 |

| Alpha-1B Adrenergic Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 36 |

| Alpha-1B Adrenergic Receptor | Doxepin | Human | NIMH PDSP | 14 |

| Alpha-1D Adrenergic Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 26 |

| Alpha-1D Adrenergic Receptor | Doxepin | Human | NIMH PDSP | 15 |

| Alpha-2A Adrenergic Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 1200 |

| Alpha-2A Adrenergic Receptor | Doxepin | Human | NIMH PDSP | 210 |

| Muscarinic Receptors | ||||

| Muscarinic M1 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 95 |

| Muscarinic M1 Receptor | Doxepin | Human | NIMH PDSP | 24 |

| Muscarinic M2 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 200 |

| Muscarinic M2 Receptor | Doxepin | Human | NIMH PDSP | 77 |

| Muscarinic M3 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 80 |

| Muscarinic M3 Receptor | Doxepin | Human | NIMH PDSP | 21 |

| Muscarinic M4 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 160 |

| Muscarinic M4 Receptor | Doxepin | Human | NIMH PDSP | 50 |

| Muscarinic M5 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 130 |

| Muscarinic M5 Receptor | Doxepin | Human | NIMH PDSP | 30 |

| Serotonin Receptors | ||||

| 5-HT2A Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 30 |

| 5-HT2A Receptor | Doxepin | Human | NIMH PDSP | 11 |

| 5-HT2C Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 32 |

| 5-HT2C Receptor | Doxepin | Human | NIMH PDSP | 12 |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.[3] These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[3]

Principle of Competitive Radioligand Binding Assay

This technique involves the incubation of a biological sample containing the receptor of interest (e.g., cell membrane homogenates) with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor with high affinity and specificity.[3] Concurrently, varying concentrations of the unlabeled test compound (a "cold" ligand), in this case, this compound, are added.[3] The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, an inhibition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

General Experimental Workflow

A typical workflow for a competitive radioligand binding assay involves the following steps:

-

Receptor Preparation: Tissues or cells expressing the target receptor are homogenized, and the cell membranes are isolated through centrifugation.[4] The protein concentration of the membrane preparation is determined.[4]

-

Assay Incubation: The prepared membranes are incubated in a buffer solution with the radioligand and varying concentrations of the unlabeled test compound.[4] The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.[4]

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[3]

-

Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.[4]

-

Data Analysis: The data are analyzed to determine the IC50 and subsequently the Ki value.

Below is a DOT script for a Graphviz diagram illustrating the general workflow of a competitive radioligand binding assay.

Signaling Pathways

Nordoxepin's pharmacological effects are mediated through its interaction with various G protein-coupled receptors (GPCRs) and monoamine transporters.

G Protein-Coupled Receptor (GPCR) Signaling

Many of the receptors targeted by nordoxepin, including histamine, adrenergic, and muscarinic receptors, are GPCRs. The general mechanism of GPCR signaling involves the binding of a ligand (in this case, nordoxepin acting as an antagonist) to the receptor, which typically prevents the activation of an associated G protein.[5][6] G proteins are heterotrimeric, consisting of α, β, and γ subunits.[5] When an agonist binds, the G protein exchanges GDP for GTP, leading to the dissociation of the Gα subunit from the Gβγ dimer.[6] These dissociated subunits then modulate the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C, which in turn generate second messengers like cAMP, IP3, and DAG.[7] As an antagonist, nordoxepin would block these downstream effects.

The following DOT script generates a diagram illustrating a simplified GPCR signaling cascade.

Monoamine Transporter Function

Nordoxepin's primary antidepressant effect is attributed to its inhibition of the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[8] By blocking these transporters, nordoxepin increases the concentration and prolongs the presence of norepinephrine and serotonin in the synapse, enhancing neurotransmission.[8]

The following DOT script creates a diagram illustrating the mechanism of monoamine transporter inhibition by nordoxepin.

Logical Relationship: Doxepin to Nordoxepin

Nordoxepin is the direct product of the N-demethylation of doxepin, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2C19.[1] This conversion results in a pharmacologically active compound with a distinct receptor binding profile.

The following DOT script illustrates the metabolic conversion of doxepin to nordoxepin.

Conclusion

The receptor binding profile of this compound reveals a compound with a potent inhibitory effect on the norepinephrine transporter and a significant, though lesser, affinity for histamine H1, alpha-1 adrenergic, and muscarinic receptors. Its activity at the serotonin transporter is notably lower than that of its parent compound, doxepin. This distinct pharmacological profile underscores the importance of considering the activity of metabolites in drug development and clinical practice. The methodologies and signaling pathways described herein provide a foundational understanding for researchers and scientists working with this and similar compounds.

References

- 1. Nordoxepin - Wikipedia [en.wikipedia.org]

- 2. Doxepin - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. sinobiological.com [sinobiological.com]

- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties and Stability of Nordoxepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), plays a significant role in the pharmacological effects of its parent drug.[1][2] As N-desmethyldoxepin, it is a secondary amine tricyclic antidepressant that exhibits a distinct pharmacological profile, notably a higher potency and selectivity as a norepinephrine (B1679862) reuptake inhibitor compared to doxepin.[1][3] This technical guide provides an in-depth overview of the chemical properties and stability of nordoxepin hydrochloride, offering critical data and methodologies for researchers and professionals involved in drug development and analysis.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] It is the hydrochloride salt of nordoxepin, which enhances its solubility and stability for pharmaceutical applications.[3] The compound exists as a mixture of (E) and (Z) stereoisomers.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Names | This compound, N-Desmethyldoxepin hydrochloride | [4] |

| CAS Number | 2887-91-4 | [5] |

| Molecular Formula | C₁₈H₁₉NO · HCl | [5] |

| Molecular Weight | 301.81 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 63-65 °C (for free base) | [8] |

| pKa | Data not available | |

| Stereochemistry | Mixture of (E) and (Z) isomers | [2] |

Solubility

This compound is soluble in water and various organic solvents.[4]

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble (Calculated, free base: 0.09 g/L at 25 °C) | [4][8] |

| Methanol | Soluble (1 mg/mL as free base) | [4] |

| Ethanol | 20 mg/mL (66.27 mM) | [6] |

| Dimethylformamide (DMF) | 20 mg/mL (66.27 mM) | [6] |

| Dimethyl Sulfoxide (DMSO) | 80 mg/mL (265.07 mM) | [6] |

| Phosphate-buffered saline (PBS, pH 7.2) | 1 mg/mL | [5] |

Stability Profile

The stability of this compound is a critical factor for its formulation, storage, and therapeutic efficacy.

Storage and Handling: this compound powder should be stored at -20°C for up to 3 years.[6] In solvent, it should be stored at -80°C for up to 1 year.[6] It is advised to keep the compound away from direct sunlight and moisture.[6]

Stability in Biological Matrices: A study on the bioequivalence of doxepin hydrochloride showed that nordoxepin was stable in human plasma under various conditions. There was no evidence of degradation in controlled blank plasma at room temperature for up to 24 hours, for six freeze-thaw cycles, in extracted plasma samples under refrigerated conditions (2–8 °C) for 91 hours, and at room temperature for 48 hours.[9] Long-term stability in spiked plasma samples was demonstrated for up to 123 days at -20°C.[9]

Forced Degradation Studies: Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10] While specific forced degradation data for this compound is not readily available in the public domain, such studies would typically be conducted according to ICH guidelines.[11] These studies involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

A study on the photostability of the parent drug, doxepin hydrochloride, in aqueous solution showed degradation upon exposure to UV light, indicating that light protection is important.[12]

Experimental Protocols

Determination of Physicochemical Properties

Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination: To determine solubility, an excess of this compound is added to a known volume of the solvent of interest. The suspension is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved this compound is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying nordoxepin from its potential degradation products. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with a UV or mass spectrometry (MS) detector is typically employed.

General Protocol for Forced Degradation:

-

Acid Hydrolysis: The drug substance is dissolved in a suitable acidic solution (e.g., 0.1 M HCl) and heated. Samples are withdrawn at various time points.

-

Base Hydrolysis: The drug substance is dissolved in a suitable basic solution (e.g., 0.1 M NaOH) and heated. Samples are withdrawn at various time points.

-

Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: The solid drug substance and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

Samples from each stress condition are then analyzed by the stability-indicating method to assess the extent of degradation and identify any degradation products.

Signaling Pathways and Experimental Workflows

Nordoxepin is the active metabolite of doxepin, formed primarily through demethylation by cytochrome P450 enzymes in the liver.[2]

Caption: Metabolism of Doxepin to Nordoxepin.

A general workflow for assessing the stability of a drug substance like this compound is outlined below.

Caption: General Workflow for Stability Testing.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. Nor Doxepin Hydrochloride (2887-91-4) for sale [vulcanchem.com]

- 4. CAS 2887-91-4: this compound | CymitQuimica [cymitquimica.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Antidepressant Activity | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS # 1225-56-5, Nordoxepin, Desmethyl doxepin, Desmethyldoxepine, Monodesmethyldoxepin, N-Desmethyldoxepin - chemBlink [chemblink.com]

- 9. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. snscourseware.org [snscourseware.org]

- 12. orvtudert.ro [orvtudert.ro]

- 13. ICH Official web site : ICH [ich.org]

Discovery and history of nordoxepin as a doxepin metabolite

An In-depth Technical Guide on the Discovery and History of Nordoxepin as a Doxepin (B10761459) Metabolite

Introduction

Doxepin, a tricyclic antidepressant and anxiolytic, has been in clinical use for decades. Its therapeutic efficacy and side-effect profile are not solely attributable to the parent compound but are significantly influenced by its primary active metabolite, nordoxepin (desmethyldoxepin). This technical guide provides a comprehensive overview of the discovery, metabolic pathways, pharmacokinetics, and analytical methodologies related to nordoxepin. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolite.

Discovery and Initial Identification

The existence of nordoxepin as the principal N-demethylated metabolite of doxepin was established following the characterization of metabolic pathways common to tricyclic antidepressants. Research in the 1970s focused on identifying the byproducts of doxepin metabolism in humans. Early studies utilizing gas chromatography (GC) and mass spectrometry (MS) were instrumental in identifying nordoxepin in the plasma and urine of patients undergoing doxepin therapy. These initial investigations confirmed that N-demethylation was a major metabolic route for doxepin, analogous to the metabolism of other tertiary amine tricyclics like amitriptyline (B1667244) and imipramine, which are converted to nortriptyline (B1679971) and desipramine, respectively.

Metabolic Pathway of Doxepin to Nordoxepin

The biotransformation of doxepin to nordoxepin primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.

-

Primary Pathway: The core metabolic step is the N-demethylation of the tertiary amine doxepin to the secondary amine nordoxepin. This reaction is predominantly catalyzed by the CYP2C19 enzyme.

-

Further Metabolism: Both doxepin and nordoxepin undergo further metabolism, primarily through hydroxylation to form 2-hydroxydoxepin and 2-hydroxynordoxepin, respectively. This step is mainly carried out by CYP2D6. These hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine.

The genetic polymorphism of CYP2C19 and CYP2D6 enzymes leads to significant inter-individual variability in the plasma concentrations of doxepin and nordoxepin. Individuals classified as poor metabolizers for CYP2C19 tend to have higher doxepin to nordoxepin ratios and slower overall clearance.

Caption: Metabolic pathway of doxepin to nordoxepin and subsequent excretion.

Pharmacokinetics of Doxepin and Nordoxepin

The pharmacokinetic profiles of doxepin and its active metabolite nordoxepin are crucial for understanding the drug's therapeutic window and potential for adverse effects. Steady-state plasma concentrations are typically reached within 2 to 8 days of initiating therapy. Nordoxepin generally exhibits a longer half-life than its parent compound.

| Parameter | Doxepin | Nordoxepin | Reference |

| Time to Peak Plasma Conc. (Tmax) | 2-4 hours | 4-10 hours | |

| Elimination Half-Life (t1/2) | 8-24 hours | 33-80 hours | |

| Plasma Protein Binding | ~76% | ~76% | |

| Primary Metabolizing Enzyme | CYP2C19, CYP2D6 | CYP2D6 | |

| Steady-State Plasma Ratio (Nordoxepin:Doxepin) | Variable (0.5 to 2.0) | - |

Note: Values can vary significantly based on patient genetics (CYP polymorphism), age, and co-administered medications.

Experimental Protocols and Methodologies

The quantification of doxepin and nordoxepin in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard methodology.

Protocol: Quantification by LC-MS/MS

-

Sample Preparation:

-

Collect whole blood in heparinized tubes and centrifuge to separate plasma.

-

To 1 mL of plasma, add an internal standard (e.g., deuterated doxepin).

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma proteins. A common LLE method involves adding a basic solution (e.g., NaOH) followed by an organic solvent (e.g., hexane/isoamyl alcohol).

-

Vortex and centrifuge the sample.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation:

-

System: HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Detection:

-

System: Triple quadrupole mass spectrometer (MS/MS).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for doxepin, nordoxepin, and the internal standard.

-

Caption: Experimental workflow for the quantification of nordoxepin via LC-MS/MS.

Pharmacological Activity of Nordoxepin

Nordoxepin is not an inert byproduct; it is a pharmacologically active molecule that contributes significantly to the overall clinical profile of doxepin. Its activity profile, while similar to the parent drug, has important distinctions.

-

Neurotransmitter Reuptake Inhibition: Nordoxepin is a potent inhibitor of norepinephrine (B1679862) reuptake, and its potency is comparable to or even greater than that of doxepin. It is a less potent inhibitor of serotonin (B10506) reuptake.

-

Receptor Antagonism: Like doxepin, nordoxepin has high affinity as an antagonist at the histamine (B1213489) H1 receptor, contributing to the sedative effects of the drug. It also exhibits anticholinergic (muscarinic M1) and anti-alpha-1-adrenergic receptor activity, which are associated with common side effects like dry mouth, constipation, and orthostatic hypotension.

The prolonged half-life of nordoxepin means that it remains in the system longer than doxepin, contributing significantly to the sustained therapeutic effect and potential for side effects, particularly upon initiation of therapy or dose adjustment.

Caption: Logical relationship between doxepin, its metabolism, and clinical outcomes.

Conclusion

The discovery and characterization of nordoxepin have been pivotal in understanding the clinical pharmacology of doxepin. As the primary active metabolite, nordoxepin's formation via CYP-mediated metabolism, its distinct pharmacokinetic profile, and its potent pharmacological activity are all critical factors that influence the efficacy and tolerability of doxepin therapy. A thorough understanding of these aspects, supported by robust analytical methodologies, is essential for optimizing treatment and for the continued development of related therapeutic agents.

In-Depth Technical Guide: Nordoxepin Hydrochloride (CAS 2887-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), is a pharmacologically active compound with a distinct receptor binding profile. This technical guide provides a comprehensive overview of Nordoxepin hydrochloride (CAS 2887-91-4), focusing on its physicochemical properties, mechanism of action, and relevant experimental methodologies. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of neuropsychopharmacological agents.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is the hydrochloride salt of Nordoxepin, also known as desmethyldoxepin. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2887-91-4 | [2][3] |

| Molecular Formula | C₁₈H₂₀ClNO | [2][4] |

| Molecular Weight | 301.81 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 210-218 °C | [5] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. | [4] |

| Stereochemistry | Exists as a mixture of (E) and (Z) stereoisomers. | [5] |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake at the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[6] It is a pharmacologically active metabolite of doxepin, formed primarily through demethylation by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[3][7] Nordoxepin is further metabolized via hydroxylation by CYP2D6.[3]

Compared to its parent compound, doxepin, nordoxepin exhibits a more potent and selective inhibition of the norepinephrine transporter (NET).[3][8] Conversely, it is a less potent inhibitor of the serotonin transporter (SERT) and demonstrates reduced antagonist activity at histamine (B1213489) H₁, α₁-adrenergic, and muscarinic acetylcholine (B1216132) receptors.[3][9]

Receptor and Transporter Binding Profile

The following table summarizes the available quantitative data on the binding affinities (Ki values) of nordoxepin and its parent compound, doxepin, for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

| Target | Nordoxepin (Ki, nM) | Doxepin (Ki, nM) | Reference(s) |

| Norepinephrine Transporter (NET) | 16 | 40 | [10] |

| Serotonin Transporter (SERT) | 330 | 66 | [10] |

| Histamine H₁ Receptor | 2.1 | 0.25 | [10] |

| α₁-Adrenergic Receptor | 79 | 19 | [10] |

| Muscarinic Acetylcholine Receptor | 230 | 25 | [10] |

Note: Data is from a study by Richelson, E. (1983) and may have been determined under specific experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's pharmacological profile.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor (e.g., histamine H₁, α₁-adrenergic, muscarinic acetylcholine receptors).

Materials:

-

Cell membranes expressing the target receptor.

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]pyrilamine for H₁ receptors).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the inhibition of neurotransmitter reuptake by transporters expressed in cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the norepinephrine transporter (NET) and serotonin transporter (SERT).

Materials:

-

Cell line stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) (e.g., HEK293 cells).

-

Radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin).

-

This compound stock solution.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Wash buffer (e.g., ice-cold uptake buffer).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate the hNET or hSERT expressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound for a defined period.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of neurotransmitter uptake by performing a non-linear regression analysis of the concentration-response curve.

Visualizations

Metabolic Pathway of Doxepin to Nordoxepin

The following diagram illustrates the primary metabolic conversion of doxepin to its active metabolite, nordoxepin.

Nordoxepin's Primary Mechanism of Action

This diagram depicts the primary mechanism of action of nordoxepin at the synaptic cleft.

Experimental Workflow for Receptor Binding Assay

The following flowchart outlines the key steps in a typical radioligand receptor binding assay.

References

- 1. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxepin - Wikipedia [en.wikipedia.org]

- 3. Nordoxepin - Wikipedia [en.wikipedia.org]

- 4. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of antidepressants--characteristics of the ideal drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. preprints.org [preprints.org]

- 9. preprints.org [preprints.org]

- 10. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyldoxepin: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of N-desmethyldoxepin, the primary active metabolite of the tricyclic antidepressant doxepin. This document details its pharmacological profile, including binding affinities and functional activities, outlines key experimental methodologies, and visualizes its metabolic generation and mechanism of action through signaling pathway diagrams.

Introduction

N-desmethyldoxepin, also known as nordoxepin, is a significant contributor to the therapeutic effects of its parent drug, doxepin.[1] Formed through hepatic metabolism, this metabolite exhibits a distinct pharmacological profile, characterized by a potent inhibition of the norepinephrine (B1679862) transporter.[1][2] Understanding the specific biological activities of N-desmethyldoxepin is crucial for a comprehensive grasp of doxepin's overall mechanism of action and for the development of novel therapeutics targeting monoaminergic systems.

Pharmacological Profile

N-desmethyldoxepin's biological activity is defined by its binding affinity and functional effects at various neurotransmitter receptors and transporters.

Binding Affinity

The affinity of N-desmethyldoxepin for various receptors and transporters has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

| Target | Radioligand | Tissue Source | Ki (nM) |

| Monoamine Transporters | |||

| Norepinephrine Transporter (NET) | [³H]nisoxetine | Rat cerebral cortex | 13 |

| Serotonin (B10506) Transporter (SERT) | [³H]imipramine | Rat cerebral cortex | 200 |

| Dopamine Transporter (DAT) | [³H]GBR-12935 | Rat striatum | 5,800 |

| Neurotransmitter Receptors | |||

| Histamine (B1213489) H₁ Receptor | [³H]pyrilamine | Guinea pig cerebellum | 1.1 |

| Muscarinic M₁₋₅ Receptors | [³H]quinuclidinyl benzilate | Rat cerebral cortex | 33 |

| α₁-Adrenergic Receptor | [³H]prazosin | Rat cerebral cortex | 21 |

| α₂-Adrenergic Receptor | [³H]rauwolscine | Rat cerebral cortex | 1,200 |

| Dopamine D₂ Receptor | [³H]spiperone | Rat striatum | 1,200 |

| Serotonin 5-HT₂ Receptor | [³H]spiperone | Rat cerebral cortex | 13 |

Data sourced from Richelson, 2001.

Functional Activity

N-desmethyldoxepin's primary functional activity is the inhibition of the norepinephrine transporter, leading to an increase in the synaptic concentration of norepinephrine. Compared to its parent compound, doxepin, N-desmethyldoxepin is a more potent and selective norepinephrine reuptake inhibitor.[1][2] It exhibits significantly less potent inhibition of the serotonin transporter.[1]

Furthermore, N-desmethyldoxepin has a reduced affinity for histamine H₁, muscarinic acetylcholine, and α₁-adrenergic receptors compared to doxepin, resulting in a lower incidence of side effects such as sedation, dry mouth, and orthostatic hypotension.[1]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and neurotransmitter reuptake assays.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To quantify the affinity (Ki) of N-desmethyldoxepin for a target protein.

General Protocol:

-

Membrane Preparation: Tissues rich in the target receptor/transporter (e.g., rat cerebral cortex) are homogenized and centrifuged to isolate cell membranes.

-

Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the unlabeled test compound (N-desmethyldoxepin).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically through vacuum filtration.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

References

Methodological & Application

Application Note: Quantification of Nordoxepin Hydrochloride in Human Plasma using LC-MS/MS

Abstract